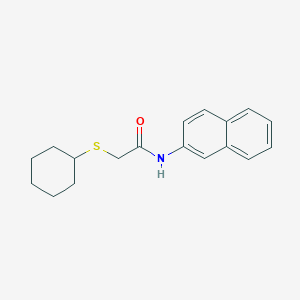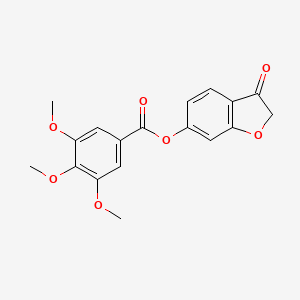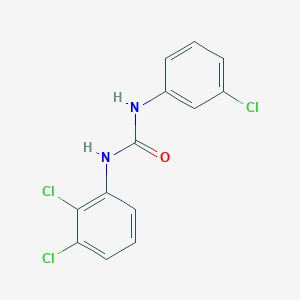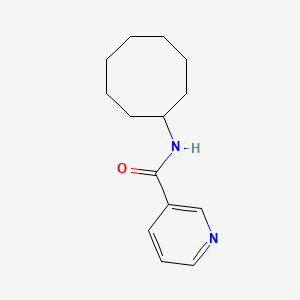![molecular formula C15H12N4O2S B5649737 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 5735-20-6](/img/structure/B5649737.png)
5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-mercapto-1,2,4-triazole
- 5-Amino-1H-1,2,4-triazole-3-thiol
- 3-Methyl-1,2,4-triazole
Uniqueness
5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both a nitro group and a thiol group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-methyl-2-nitrophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-6-5-9-12(13(10)19(20)21)14-16-17-15(22)18(14)11-7-3-2-4-8-11/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYNMOYWJLTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354141 |
Source


|
| Record name | 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5735-20-6 |
Source


|
| Record name | 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)


![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)


![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5649718.png)
![(6E)-6-[(4-methoxyphenyl)imino]-4-[(4-methylpiperazin-1-yl)methyl]-1,6-dihydro-1,3,5-triazin-2-amine](/img/structure/B5649721.png)
![3,5-dichloro-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,4-dimethylbenzamide](/img/structure/B5649727.png)
![METHYL N-[(3-{[(METHOXYCARBONYL)AMINO]METHYL}PHENYL)METHYL]CARBAMATE](/img/structure/B5649728.png)


![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-CHLORO-4-METHOXYANILINE](/img/structure/B5649752.png)
![1-(cyclobutylcarbonyl)-N-{2-[4-(dimethylamino)phenyl]-1-methylethyl}-4-piperidinecarboxamide](/img/structure/B5649757.png)
